![molecular formula C19H21N5O2 B3019445 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291836-34-4](/img/no-structure.png)
5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation of various reagents under specific conditions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile through amination with morpholine and cyclization with hydrazine hydrate . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine . These methods highlight the importance of multi-step reactions in the synthesis of complex triazole compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These techniques provide detailed information about the arrangement of atoms within the molecule and are crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions, which are essential for their biological activity. The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, for instance, involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which is a key step in creating triazole-based scaffolds for biologically active compounds . Additionally, the synthesis of novel Schiff bases from 3-(2-ethoxyphenyl)-4-amino-5-mercapto-4H-1,2,4-triazole demonstrates the versatility of triazole compounds in forming various derivatives through reactions with aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystal of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, which can affect its solubility and stability . The presence of functional groups such as methoxy, ethoxy, and trifluoromethoxy can also impact the compound's polarity, boiling point, and reactivity. The ring-chain tautomerism observed in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, where the free acid form predominates in solution, is an example of how the chemical environment can influence the equilibrium between different forms of a compound .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-ethylphenylhydrazine with 3-methoxybenzyl isocyanate to form the intermediate, which is then reacted with 4-azidobenzoic acid to form the final product.", "Starting Materials": [ "4-ethylphenylhydrazine", "3-methoxybenzyl isocyanate", "4-azidobenzoic acid" ], "Reaction": [ "Step 1: 4-ethylphenylhydrazine is reacted with 3-methoxybenzyl isocyanate in the presence of a suitable solvent and catalyst to form the intermediate.", "Step 2: The intermediate is then reacted with 4-azidobenzoic acid in the presence of a suitable solvent and catalyst to form the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
1291836-34-4 |
Produktname |
5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide |
Molekularformel |
C19H21N5O2 |
Molekulargewicht |
351.41 |
IUPAC-Name |
5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-3-13-7-9-15(10-8-13)21-18-17(22-24-23-18)19(25)20-12-14-5-4-6-16(11-14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI-Schlüssel |
HDDLEXGBNSLFOV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.